Toddacoumaquinone
Overview
Description
Toddacoumaquinone is a naturally occurring compound isolated from the roots of Toddalia asiatica. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
Toddacoumaquinone is a coumarin compound that has been found to interact with multiple targets related to the pathogenesis of Alzheimer’s disease (AD) . The primary targets of this compound are acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptide . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and its inhibition can lead to an increase in acetylcholine levels, which is beneficial in conditions like AD. Aβ peptide, on the other hand, is a major component of the amyloid plaques found in the brains of Alzheimer’s patients .
Mode of Action
This compound exhibits mild to moderate inhibitory actions against AChE and self-induced Aβ aggregation . It has been found that coumarins substituted with a long alkyl chain at position 6 or 8, like this compound, can inhibit AChE-induced Aβ aggregation . This is due to their dual binding site at the catalytic anionic site and peripheral active site in AChE .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the pathogenesis of Alzheimer’s disease. By inhibiting AChE, this compound can increase the amount and duration of acetylcholine action, which is beneficial in conditions like AD . Furthermore, by inhibiting the aggregation of Aβ peptide, this compound can potentially prevent the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Pharmacokinetics
It has been suggested that the lipophilicity of the substitution group at position 8 plays a role in its inhibitory action . This compound (logP = 3.33) was found to possess better activity than other similar compounds, suggesting that its lipophilicity may enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential benefits in Alzheimer’s disease. By inhibiting AChE and Aβ aggregation, this compound can potentially enhance cholinergic neurotransmission and prevent the formation of amyloid plaques . These actions could potentially slow the progression of Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
Toddacoumaquinone is a type of quinone, a class of compounds known for their role in biochemical reactions . Quinones are electron carriers playing a role in photosynthesis . They can bind to thiol, amine, and hydroxyl groups due to their fast redox cycling molecules .
Cellular Effects
This compound has shown pharmacological effects against HIV infection . It inhibits HIV protease, integrase, reverse . Moreover, it has been evaluated for activities related to the pathogenesis of Alzheimer’s disease . It has been examined for acetylcholinesterase (AChE) and AChE- or self-induced amyloid beta (Aβ) aggregation inhibitory activities, as well as neuroprotection against H2O2- and Aβ1–42-induced human neuroblastoma SH-SY5Y cell damage .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . The binding interactions between this compound and its targets: (i) AChE and (ii) Aβ1–42 peptide were investigated in silico . All coumarins exhibited mild to moderate AChE and self-induced Aβ aggregation inhibitory actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toddacoumaquinone involves the coupling of a coumarin moiety with a naphthoquinone unit. The reaction typically requires the use of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the coupling process .
Industrial Production Methods: the extraction from Toddalia asiatica roots remains a viable method for obtaining this compound in significant quantities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthoquinone moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized coumarin derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of coumarin-naphthoquinone hybrids.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a candidate for further biological studies.
Comparison with Similar Compounds
Toddacoumaquinone is unique among coumarin derivatives due to its hybrid structure, which combines a coumarin moiety with a naphthoquinone unit. This structural feature imparts distinct biological activities that are not observed in other coumarins. Similar compounds include:
Phellopterin: Another coumarin derivative with acetylcholinesterase inhibitory activity.
Isoimpinellin: Known for its antioxidant properties.
Toddalolactone: Exhibits anti-inflammatory activity.
Toddaculin: Similar in structure but lacks the naphthoquinone moiety
Properties
IUPAC Name |
8-(5,7-dimethoxy-2-oxochromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-11-7-13-15(24)9-18(29-4)22(26)20(13)14(8-11)21-17(28-3)10-16(27-2)12-5-6-19(25)30-23(12)21/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLGMZYHSFVGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(C2=O)OC)C3=C(C=C(C4=C3OC(=O)C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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